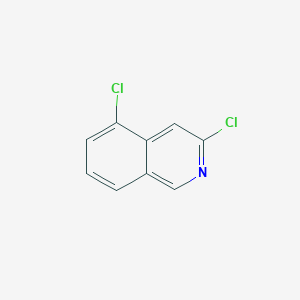

3,5-Dichloroisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,5-Dichloroisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are characterized by a benzene ring fused to a pyridine ring. The presence of chlorine atoms at the 3rd and 5th positions of the isoquinoline ring gives this compound its unique chemical properties and reactivity. This compound is of significant interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dichloroisoquinoline can be synthesized through several methods. One common approach involves the Bischler-Napieralski reaction, where 2-phenylethylamine is treated with formyl chloride in the presence of a base to form N-formyl-2-phenylethylamine. This intermediate is then heated with phosphorus pentoxide in pyridine to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalysts and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloroisoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, leading to the formation of aminoisoquinoline derivatives.

Oxidation Reactions: Oxidation of this compound can yield isoquinoline N-oxides.

Reduction Reactions: Reduction can lead to the formation of tetrahydroisoquinoline derivatives.

Common Reagents and Conditions:

Substitution: Reagents like amines and palladium catalysts are commonly used.

Oxidation: Peracetic acid and potassium permanganate are typical oxidizing agents.

Reduction: Hydrogen gas with platinum or palladium catalysts is often employed.

Major Products:

Aminoisoquinoline Derivatives: Formed through substitution reactions.

Isoquinoline N-oxides: Result from oxidation reactions.

Tetrahydroisoquinoline Derivatives: Produced via reduction reactions.

Scientific Research Applications

3,5-Dichloroisoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dichloroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

- 1,3-Dichloroisoquinoline

- 2,5-Dichloro-1,4-benzoquinone

- 2,6-Dichloroquinoline

- 2,3-Dichloroquinoxaline

Comparison: 3,5-Dichloroisoquinoline is unique due to the specific positioning of chlorine atoms, which influences its reactivity and properties. Compared to other dichloro-substituted isoquinolines, it may exhibit different biological activities and chemical behaviors, making it a valuable compound for targeted research and applications .

Biological Activity

3,5-Dichloroisoquinoline is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C9H6Cl2N |

| Molecular Weight | 201.06 g/mol |

| IUPAC Name | This compound |

| InChI Key | VQYHSTTQGZKXKN-UHFFFAOYSA-N |

| SMILES | ClC1=C(C=CC2=C1C(=CN=C2)Cl)C |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Studies suggest that it may bind to various enzymes or receptors, altering their activity and leading to diverse biological effects. The precise pathways and targets are contingent upon the context of use and specific applications in research or clinical settings .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, outperforming traditional antibiotics such as ampicillin in some cases . The compound's mechanism involves inhibition of key bacterial enzymes, which disrupts cellular processes essential for bacterial survival.

Case Study: Antibacterial Efficacy

In a comparative study, several derivatives of isoquinoline were synthesized and tested against resistant bacterial strains. The results demonstrated that this compound derivatives exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) significantly lower than those of standard treatments .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It has been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. Notably, its cytotoxic effects have been evaluated against human liver cancer cells (HepG2), revealing promising selectivity indices that favor antiproliferative activity over cytotoxicity .

Table: Cytotoxicity Data Against HepG2 Cells

| Compound | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| This compound | 15 | 20 |

| Control (Doxorubicin) | 10 | - |

Antiprotozoal Activity

In addition to its antibacterial and anticancer properties, this compound has demonstrated antiprotozoal activity against parasites such as Plasmodium falciparum and Trypanosoma brucei. The compound was found to inhibit the growth of these protozoa with IC50 values in the micromolar range. The selectivity index for these activities indicates a favorable therapeutic window for potential drug development .

Case Study: Evaluation Against Protozoan Parasites

A recent study synthesized a series of isoquinoline derivatives and evaluated their antiprotozoal efficacy. Among these compounds, this compound exhibited significant inhibition against P. falciparum, suggesting its potential as a lead compound for further development in antimalarial therapies .

Structure-Activity Relationships (SAR)

The structural features of this compound play a crucial role in its biological activity. Modifications at various positions on the isoquinoline ring can enhance or diminish its efficacy against specific targets. For example, substituents that increase lipophilicity have been correlated with improved membrane permeability and bioavailability .

Properties

Molecular Formula |

C9H5Cl2N |

|---|---|

Molecular Weight |

198.05 g/mol |

IUPAC Name |

3,5-dichloroisoquinoline |

InChI |

InChI=1S/C9H5Cl2N/c10-8-3-1-2-6-5-12-9(11)4-7(6)8/h1-5H |

InChI Key |

WZFFBNLWEVTJOD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CN=C(C=C2C(=C1)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.